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Compound of Interest

Compound Name: 2-Chloro-phenyl-oxo-acetic acid

CAS No.: 26118-14-9

Cat. No.: B1365381

Get Quote

CAS Number: 26118-14-9

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of 2-Chloro-phenyl-oxo-acetic acid, a key chemical

intermediate with significant potential in organic synthesis and pharmaceutical development. As

a Senior Application Scientist, this document synthesizes established chemical principles with

practical, field-proven insights to offer a robust resource for professionals in the chemical and

pharmaceutical sciences.

Introduction and Core Chemical Identity
2-Chloro-phenyl-oxo-acetic acid, also known as (2-chlorophenyl)glyoxylic acid, is an alpha-

keto acid derivative of chlorobenzene. Its unique bifunctional nature, possessing both a

carboxylic acid and a ketone, makes it a versatile building block for the synthesis of more

complex molecules, particularly in the realm of medicinal chemistry. The presence of the ortho-

chlorine atom on the phenyl ring significantly influences its reactivity and physicochemical

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1365381#bc-rfq
https://www.benchchem.com/product/b1365381/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-2-chloro-phenyl-oxo-acetic-acid
https://www.benchchem.com/product/b1365381/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-2-chloro-phenyl-oxo-acetic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1365381?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


properties, offering a handle for further synthetic transformations and modulating the biological

activity of its derivatives.

The Chemical Abstracts Service (CAS) has assigned the number 26118-14-9 to this

compound, which serves as its unique identifier in chemical databases and literature.[1]

Molecular Structure and Key Features
The structure of 2-Chloro-phenyl-oxo-acetic acid is characterized by a phenyl ring

substituted with a chlorine atom at the 2-position and a glyoxylic acid moiety. This arrangement

gives rise to specific electronic and steric effects that are crucial for its chemical behavior.

Figure 1: 2D structure of 2-Chloro-phenyl-oxo-acetic acid.

Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of 2-Chloro-phenyl-
oxo-acetic acid is essential for its handling, storage, and application in synthesis.

Property Value Source

CAS Number 26118-14-9 [1]

Molecular Formula C₈H₅ClO₃ [1]

Molecular Weight 184.58 g/mol [1]

Appearance Solid (predicted)

Storage
Sealed in dry, room

temperature
[1]

Spectroscopic Profile (Predicted)
While a comprehensive, publicly available spectral database for 2-Chloro-phenyl-oxo-acetic
acid is not readily accessible, its spectroscopic characteristics can be predicted based on the

analysis of its functional groups and comparison with structurally similar compounds.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to

show a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm)

corresponding to the four protons on the substituted phenyl ring. The acidic proton of the

carboxylic acid would likely appear as a broad singlet at a downfield chemical shift (δ > 10

ppm), the exact position being dependent on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display

eight distinct signals. The carbonyl carbons of the ketone and carboxylic acid are expected at

the most downfield positions (typically δ 160-200 ppm). The aromatic carbons would appear

in the range of δ 120-140 ppm, with the carbon attached to the chlorine atom showing a

characteristic chemical shift.

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption

bands corresponding to the carbonyl groups. The C=O stretch of the carboxylic acid is

expected around 1700-1725 cm⁻¹, likely broadened by hydrogen bonding. The ketone C=O

stretch should appear at a slightly higher frequency, around 1730-1750 cm⁻¹. A broad O-H

stretching band from the carboxylic acid will be present in the region of 2500-3300 cm⁻¹. The

C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800

cm⁻¹.

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z

184 and an M+2 peak at m/z 186 with an intensity of approximately one-third of the M⁺ peak,

which is characteristic of the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). Fragmentation

patterns would likely involve the loss of CO, COOH, and Cl radicals.

Synthesis and Purification Protocols
The synthesis of 2-Chloro-phenyl-oxo-acetic acid can be approached through several

synthetic strategies. Below are two plausible and illustrative protocols based on established

organic chemistry transformations.

Protocol 1: Oxidation of 2-Chloro-mandelic Acid
This method represents a direct and efficient route, capitalizing on the oxidation of a secondary

alcohol to a ketone. The oxidation of mandelic acid to phenylglyoxylic acid is a well-

documented transformation, and this principle can be extended to its chlorinated analog.[2][3]
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Reaction Scheme:

2-Chloro-mandelic Acid

2-Chloro-phenyl-oxo-acetic Acid

Oxidation

[O] (e.g., KMnO₄, HNO₃)

Click to download full resolution via product page

Figure 2: Oxidation of 2-chloro-mandelic acid.

Step-by-Step Methodology:

Dissolution: Dissolve 2-chloro-mandelic acid in a suitable solvent such as water or a mixture

of acetic acid and water.

Oxidant Addition: Slowly add a solution of a strong oxidizing agent, such as potassium

permanganate (KMnO₄) or nitric acid (HNO₃), to the stirred solution of 2-chloro-mandelic

acid. The reaction temperature should be carefully controlled, typically by using an ice bath,

to prevent side reactions.

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography

(TLC) until the starting material is consumed.

Work-up:

If using KMnO₄, the reaction mixture is typically quenched with a reducing agent (e.g.,

sodium bisulfite) to destroy any excess permanganate and the resulting manganese

dioxide is removed by filtration.

If using HNO₃, the excess acid can be removed by distillation under reduced pressure.

Extraction: Acidify the aqueous solution with a strong acid (e.g., HCl) to a pH of

approximately 1-2. Extract the product into an organic solvent such as ethyl acetate or
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diethyl ether.

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure to yield the crude product. Further

purification can be achieved by recrystallization from a suitable solvent system (e.g.,

toluene/hexanes).

Causality of Experimental Choices:

The choice of a strong oxidizing agent is critical for the efficient conversion of the secondary

alcohol to the ketone without cleaving the carbon-carbon bond.

Temperature control is paramount to minimize over-oxidation and decomposition of the

product.

Acidification during work-up is necessary to protonate the carboxylate and allow for

extraction into an organic solvent.

Protocol 2: Hydrolysis of 2-(2-Chlorophenyl)-2-
oxoacetonitrile
This approach involves the hydrolysis of a nitrile precursor, which can be synthesized from 2-

chloroacetophenone. This multi-step synthesis offers flexibility in precursor availability.

Reaction Scheme:

2-(2-Chlorophenyl)-2-oxoacetonitrile

2-Chloro-phenyl-oxo-acetic Acid

Hydrolysis

H₂O, H⁺ or OH⁻

Click to download full resolution via product page

Figure 3: Hydrolysis of 2-(2-chlorophenyl)-2-oxoacetonitrile.
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Step-by-Step Methodology:

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-(2-

chlorophenyl)-2-oxoacetonitrile and a solution of a strong acid (e.g., concentrated sulfuric

acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide).

Hydrolysis: Heat the reaction mixture to reflux and maintain for several hours. The progress

of the hydrolysis can be monitored by TLC or by observing the cessation of ammonia

evolution (in the case of basic hydrolysis).

Work-up (Acidic Hydrolysis): Cool the reaction mixture and pour it onto ice. The product may

precipitate and can be collected by filtration. Alternatively, the aqueous solution can be

extracted with an organic solvent.

Work-up (Basic Hydrolysis): Cool the reaction mixture and acidify with a strong acid to a pH

of 1-2. The product will precipitate and can be collected by filtration.

Purification: The crude product can be purified by recrystallization from an appropriate

solvent.

Self-Validating System:

The purity of the final product from either protocol should be verified by measuring its melting

point and by spectroscopic analysis (NMR, IR, and MS). The obtained data should be

consistent with the expected structure and free from significant impurities.

Applications in Research and Drug Development
2-Chloro-phenyl-oxo-acetic acid serves as a valuable intermediate in the synthesis of various

pharmaceutical compounds. Its derivatives have been explored for a range of biological

activities. Phenylacetic acid derivatives, in general, are known to be key structural motifs in a

variety of therapeutic agents.[4]

Precursor for Heterocyclic Synthesis
The dual reactivity of the keto and carboxylic acid functionalities allows for the construction of

diverse heterocyclic ring systems, which are prevalent in many drug molecules. For instance, it
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can be used in condensation reactions with various dinucleophiles to form five- or six-

membered heterocyclic compounds.

Role in the Synthesis of Biologically Active Molecules
While specific blockbuster drugs directly derived from 2-Chloro-phenyl-oxo-acetic acid are

not prominently documented, the broader class of substituted phenylglyoxylic acids and their

derivatives are of significant interest in medicinal chemistry. They can serve as precursors for

the synthesis of:

Anti-inflammatory agents: Phenylacetic acid derivatives are a well-established class of non-

steroidal anti-inflammatory drugs (NSAIDs).[5]

Anticonvulsants: Certain derivatives have shown potential as anticonvulsant agents.

Antimicrobial compounds: The phenylglyoxylic acid scaffold can be incorporated into

molecules with antibacterial and antifungal properties.

The chloro-substituent can play a crucial role in modulating the pharmacokinetic and

pharmacodynamic properties of the final drug molecule, including its metabolic stability and

receptor binding affinity.

Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-
Chloro-phenyl-oxo-acetic acid.

Hazard Statements: Based on data for similar compounds, it is likely to be an irritant to the

skin, eyes, and respiratory system.[1]

Precautionary Statements:

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves,

and a lab coat.

Work in a well-ventilated area, preferably a fume hood.

Avoid inhalation of dust and contact with skin and eyes.
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In case of contact, rinse immediately with plenty of water.

Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and

comprehensive safety information.

Conclusion
2-Chloro-phenyl-oxo-acetic acid (CAS No. 26118-14-9) is a valuable and versatile chemical

intermediate. Its unique structural features provide a foundation for the synthesis of a wide

array of more complex molecules, particularly within the pharmaceutical industry. A thorough

understanding of its chemical properties, synthesis, and safe handling is crucial for its effective

utilization in research and development. This guide has provided a comprehensive overview to

support scientists and researchers in their work with this important compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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